molecular formula C17H20N2O2S B2551809 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea CAS No. 1448054-52-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2551809
CAS No.: 1448054-52-1
M. Wt: 316.42
InChI Key: GYTKGTQOUBVYDB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
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Biological Activity

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(m-tolyl)urea, with the CAS number 1448026-83-2, is a compound of significant interest in pharmaceutical and biological research. Its unique structure, characterized by the presence of a methylthio group and a hydroxyl moiety, suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 316.42 g/mol
  • Purity : Typically ≥95% .

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including enzyme inhibition, interaction with receptor sites, and modulation of signaling pathways. The specific mechanism for this compound remains to be fully elucidated; however, preliminary studies suggest it may interact with biological targets relevant to inflammation and cancer pathways.

Antiviral Activity

A study focusing on N-Heterocycles as antiviral agents reported compounds with structural similarities showing significant efficacy against viral reverse transcriptase. The IC50 values for related compounds ranged from 1.1 µM to 2.3 µM against resistant strains . While specific data for our compound is limited, its structural features may confer similar antiviral properties.

Cytotoxic Effects

In vitro studies have demonstrated that urea derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown IC50 values indicating potent activity against breast cancer cells . This suggests that this compound may also possess cytotoxic properties worth exploring.

Study on Renal Protection

A recent investigation into novel urea derivatives highlighted their protective effects against renal ischemia/reperfusion injury. In this study, certain derivatives demonstrated significant reductions in serum creatinine and urea levels, suggesting nephroprotective effects . Although direct studies on our compound are lacking, the findings imply potential therapeutic applications in renal health.

Structure-Activity Relationship (SAR)

The biological activity of urea derivatives is often influenced by their substituents. Compounds with methylthio groups have been associated with enhanced biological activity due to their ability to modulate electronic properties and steric hindrance . Understanding the SAR for this compound could guide future modifications to enhance efficacy.

Data Table: Biological Activity Overview

Activity Type Related Findings Reference
AntiviralIC50 values between 1.1 µM - 2.3 µM
CytotoxicityPotent activity against cancer cell lines
Renal ProtectionReduced serum creatinine and urea levels
Structure-Activity RelationshipMethylthio group enhances activity

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-4-3-5-14(10-12)19-17(21)18-11-16(20)13-6-8-15(22-2)9-7-13/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTKGTQOUBVYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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